ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate
Description
Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 303149-22-6) is a benzimidazole derivative characterized by a nitro (-NO₂) group at the 6-position and a 3-chlorophenyl substituent at the 2-position of the benzimidazole core. The compound features an ethyl acetate moiety linked via an ether bridge to the benzimidazole nitrogen.
Properties
IUPAC Name |
ethyl 2-[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)6-7-14(15)19-17(20)11-4-3-5-12(18)8-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIEMUEWMIIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate is a synthetic compound derived from benzimidazole, which is known for its diverse biological activities. This compound's structure suggests potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article reviews its biological activity based on various research findings.
- Molecular Formula : C18H16ClN3O5
- Molecular Weight : 389.79 g/mol
- CAS Number : 282523-41-5
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular, the compound has been evaluated for its effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in the inflammatory process.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (μg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Molecular docking studies indicated that the compound interacts favorably with the active sites of these enzymes, suggesting a mechanism for its anti-inflammatory effects .
2. Analgesic Activity
The analgesic effects of this compound were assessed using a carrageenan-induced paw edema model. The results showed a dose-dependent reduction in edema:
Table 2: Edema Reduction Data
| Dose (mg/kg) | Reduction (%) at Hour 5 |
|---|---|
| 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 |
| 30 | 40.58 ± 0.84 |
These findings indicate that the compound provides significant analgesic effects at higher doses .
3. Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. Research indicates that this class of compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
These MIC values suggest that while effective, further optimization may be necessary to enhance potency compared to standard antibiotics like ceftriaxone .
Case Studies
A notable case study involved the synthesis and evaluation of related benzimidazole derivatives which demonstrated significant biological activity across various assays. The study highlighted the structural importance of substituents on the benzimidazole core in modulating biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy.
Comparison with Similar Compounds
Research Findings and Implications
Structural Rigidity : The benzimidazole core in the target compound likely enhances thermal stability compared to pyrazole or thiazole analogs.
Electron-Withdrawing Effects : The nitro group may increase oxidative stability but reduce nucleophilic substitution reactivity relative to trifluoromethyl-containing analogs.
Ester Group Impact : Ethyl esters are more hydrolytically labile than propan-2-yl esters, suggesting divergent degradation pathways in applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
